Product packaging for GX-629(Cat. No.:)

GX-629

Cat. No.: B1192837
M. Wt: 586.483
InChI Key: WIRJZUKBSJOEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Voltage-Gated Sodium Channel (Nav) Family and Subtype Diversity

Voltage-gated sodium (Nav) channels are integral membrane proteins responsible for the rapid depolarization of excitable cells, initiating and propagating action potentials. These channels are foundational to electrical excitability in animals, having evolved from calcium channels. The mammalian Nav channel family comprises nine distinct subtypes, designated Nav1.1 through Nav1.9, each encoded by a specific gene (SCN1A through SCN5A, and SCN8A through SCN11A).

Each Nav subtype exhibits unique tissue and cellular expression patterns, contributing to their specialized physiological functions. For instance, Nav1.2 is predominantly found in the brain, Nav1.4 in skeletal muscle, and Nav1.5 in cardiac myocytes. Structurally, Nav channels consist of a large alpha subunit that forms the ion-conducting pore, often associated with one or two auxiliary beta subunits that modulate channel gating and cellular localization. The alpha subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment within each domain acts as the voltage sensor, responding to changes in membrane potential to facilitate channel opening.

The Physiological Role of Nav1.7 in Neuronal Excitability and Signal Transduction

Nav1.7 is preferentially expressed in peripheral sensory neurons, particularly small-diameter neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and sympathetic ganglia, where it plays a critical role in nociceptive signaling. It is considered a "threshold channel" because of its ability to amplify small depolarizations and influence the gain of DRG neurons. Nav1.7 enhances neuronal excitability in response to subthreshold stimuli, thereby playing a crucial role in the initiation and propagation of action potentials in pain-sensing neurons. Its unique biophysical properties, including a slow rate of closed-state inactivation, enable it to activate in response to small, slow depolarizations, thereby amplifying sensory inputs.

Genetic Validation of Nav1.7 as a Research Target in Somatosensory Systems

Compelling human genetic evidence has strongly validated Nav1.7 as a significant target for research, particularly in the context of somatosensory systems and pain. Mutations in the SCN9A gene, which encodes Nav1.7, are directly linked to a spectrum of inherited pain disorders, ranging from complete insensitivity to extreme pain.

Loss-of-function (LoF) mutations in the SCN9A gene lead to a rare genetic condition known as congenital insensitivity to pain (CIP), also referred to as channelopathy-associated insensitivity to pain. Individuals with CIP are unable to perceive physical pain, despite retaining normal responses to other sensory inputs like touch and pressure. This profound analgesia highlights Nav1.7's essential role in pain sensation. Beyond pain, LoF mutations in Nav1.7 also cause anosmia, the inability to smell, indicating its involvement in olfactory sensory neuron function where it is crucial for synaptic signaling. The complete lack of pain perception in CIP patients, with minimal other neurological deficits, provides strong genetic validation for Nav1.7 as a promising analgesic target with potentially fewer side effects.

Conversely, gain-of-function (GoF) mutations in SCN9A are associated with severe inherited pain disorders characterized by neuronal hyperexcitability and spontaneous pain. These channelopathies include:

Inherited Erythromelalgia (IEM): Characterized by episodic reddening, warmth, and burning pain primarily in the hands and feet, often triggered by mild warmth or exercise. IEM mutations typically hyperpolarize activation, slow deactivation, and increase the response to slow ramp depolarizations, leading to hyperexcitable DRG neurons.

Paroxysmal Extreme Pain Disorder (PEPD): Manifests as severe, episodic pain attacks, often affecting the rectal, periocular, and perimandibular regions. PEPD mutations primarily impair inactivation of the Nav1.7 channel, leading to increased resurgent sodium currents and high-frequency action potential firing in nociceptive neurons.

Small Fiber Neuropathy (SFN): A condition characterized by neuropathic pain and autonomic dysfunction, with Nav1.7 GoF variants accounting for a significant percentage of idiopathic cases.

These contrasting phenotypes—complete pain insensitivity with LoF mutations and severe chronic pain with GoF mutations—unequivocally establish Nav1.7 as a critical determinant of pain sensation and a highly attractive target for analgesic drug development.

Implications of Nav1.7 Loss-of-Function Phenotypes in Pain Research

Rationale for Researching Selective Nav1.7 Antagonism

The profound analgesic phenotype observed in individuals with non-functional Nav1.7 channels has driven extensive research into developing selective Nav1.7 antagonists as a novel class of non-opioid pain therapeutics. The rationale is to pharmacologically mimic the pain-free state seen in CIP patients by selectively inhibiting Nav1.7, thereby reducing nociceptive neuron excitability without affecting other vital physiological functions mediated by other Nav subtypes.

Developing subtype-selective Nav channel inhibitors is challenging due to the high sequence and structural conservation among Nav family members. However, a breakthrough in understanding Nav1.7 inhibition identified a new class of antagonists, such as aryl sulfonamides, that target a unique binding site on the fourth voltage-sensor domain (VSD4) of the channel. This binding site, located on the extracellular surface of VSD4, allows for high isoform selectivity, distinguishing these compounds from traditional, less selective pore blockers like local anesthetics.

GX-629 is identified as an analog and antagonist of voltage-gated sodium 1.7 (Nav1.7) channels. Structural studies have explored the binding mode of aryl sulfonamides, including this compound and its analogs like GX-936 and GX-674. These studies suggest that the anionic warhead of such compounds engages with the R4 gating charge on VSD4, forming a critical interaction for high-affinity binding and selectivity. For instance, mutagenesis studies have shown that neutralizing the R4 charge (e.g., h1.7-R1608A) can lead to a significant decrease in binding affinity, underscoring the importance of this residue for antagonist interaction. The potency of compounds like GX-674 against Nav1.7 has been reported to be significantly higher (e.g., 100,000 times) than against other isoforms like Nav1.5, demonstrating the potential for achieving high selectivity.

Despite the promise, the development of effective Nav1.7 selective antagonists has faced hurdles in clinical trials, with some compounds failing to achieve the expected analgesic effects in common pain conditions. This may be partly due to the complex roles of Nav1.7 in pain pathways and potential redundancies or compensatory mechanisms involving other sodium channel subtypes, especially after inflammation or chronic injury. However, ongoing research continues to explore compounds with improved pharmacokinetics, such as long residence times, and novel binding mechanisms to overcome these challenges and realize the full therapeutic potential of selective Nav1.7 antagonism for pain management.

Properties

Molecular Formula

C23H20BrN7O3S2

Molecular Weight

586.483

IUPAC Name

4-(4-Bromo-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C23H20BrN7O3S2/c1-2-30-12-17(13-30)31-20(7-8-27-31)19-10-16(24)3-5-22(19)34-21-6-4-18(9-15(21)11-25)36(32,33)29-23-26-14-28-35-23/h3-10,14,17H,2,12-13H2,1H3,(H,26,28,29)

InChI Key

WIRJZUKBSJOEJF-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(OC2=CC=C(Br)C=C2C3=CC=NN3C4CN(CC)C4)C(C#N)=C1)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GX-629;  GX 629;  GX629

Origin of Product

United States

Molecular and Cellular Mechanisms of Gx 629 Action

Biophysical Characterization of GX-629 Interaction with Nav1.7

The biophysical characterization of this compound, largely inferred from studies on its closely related analogs like GX-936 and GX-674, centers on its interaction with the voltage-sensing domain IV (VSD4) of the Nav1.7 channel.

While direct, standalone electrophysiological data for this compound are not widely detailed, the aryl sulfonamide class of Nav1.7 inhibitors, to which this compound belongs, exhibits distinct modulatory effects on Nav1.7 current properties. These compounds are characterized by their state-dependent binding, showing a preference for specific conformations of the channel.

Aryl sulfonamides, including compounds structurally related to this compound, are known to influence the gating properties of Nav1.7. Although specific data on the direct effects of this compound on channel activation kinetics are not explicitly available, the general mechanism of this class of inhibitors involves stabilizing certain channel states. Nav1.7 channels rapidly activate in response to depolarization . The interaction of aryl sulfonamides with the VSD4 domain suggests an indirect influence on the conformational changes associated with channel activation by stabilizing an inactivated state .

A key characteristic of aryl sulfonamide inhibitors is their preferential binding to and stabilization of the inactivated states of the Nav1.7 channel. Nav1.7 is characterized by rapid and relatively hyperpolarized fast inactivation, as well as a slower closed-state inactivation . Compounds like GX-674 and GX-936, which share structural similarities and binding modes with this compound, bind preferentially to the slow-inactivated state of Nav1.7 . This stabilization of the inactivated state effectively reduces the availability of the channel for subsequent activation, thereby attenuating sodium currents.

Aryl sulfonamide inhibitors exert their modulatory effects through a voltage-sensor trapping mechanism. This involves stabilizing the VSD4 of Nav1.7 in an activated conformation, which in turn promotes and stabilizes a non-conductive, inactivated state of the channel . This mechanism leads to a shift in the voltage dependence of inactivation, typically to more hyperpolarized potentials, meaning the channel enters the inactivated state at less depolarized (more negative) membrane potentials. This shift reduces the proportion of channels available to open at typical resting membrane potentials, thereby decreasing neuronal excitability.

Structural studies have been instrumental in characterizing the binding site of this compound and related aryl sulfonamides on the Nav1.7 channel.

This compound, along with GX-936 and GX-674, is known to bind to an extracellularly accessible site within the Voltage Sensing Domain IV (VSD4) of the Nav1.7 channel . X-ray crystallography studies, particularly of the Nav1.7 VSD4-NavAb chimera in complex with GX-936 (and where this compound was used in anomalous difference Fourier map calculations), have elucidated the precise interactions .

The binding site of these aryl sulfonamides can be conceptually divided into three key regions: an anion-binding pocket, a selectivity pocket, and a lipid-exposed pocket . A critical interaction involves the anionic sulfonamide group of the compound engaging directly with the fourth arginine gating charge (R4), specifically residue R1608 in human Nav1.7, located on the S4 helix of VSD4 . This interaction is crucial for high-affinity binding, as demonstrated by a significant decrease in activity upon mutation of R1608 to alanine (B10760859) .

Table 1: Key Binding Site Interactions of Aryl Sulfonamide Nav1.7 Inhibitors (including this compound's inferred mode)

Channel ComponentResidue/RegionInteraction with Aryl SulfonamideFunctional Consequence
VSD4 S4 helixR1608 (R4)Direct electrostatic interaction with anionic sulfonamide groupCrucial for high-affinity binding; mutation reduces activity
VSD4 S2 helixY1537, W1538Direct contact with central phenyl ring; contributes to selectivityKey determinants of isoform selectivity
VSD4 OverallExtracellularTrapping of VSD4 in activated conformationStabilizes non-conductive, inactivated state of channel

Preclinical Research on the Functional Efficacy of Gx 629

In Vitro Research Models for Assessing Nav1.7 Antagonist Function

In vitro research models are crucial for characterizing the direct interaction of compounds with Nav1.7 channels and assessing their impact on neuronal excitability. For Nav1.7 antagonists, these models typically involve electrophysiological recordings from cells expressing the channel.

Neuronal Culture Models of Hyperexcitability

Neuronal culture models, particularly those derived from dorsal root ganglia (DRG) neurons, are widely used to study Nav1.7 function and the effects of its inhibition. Nav1.7 is highly expressed in peripheral sensory neurons, where it plays a critical role in setting the threshold for action potential generation and amplifying subthreshold depolarizations. Hyperexcitability in these neurons can be induced through various methods, mimicking pathological pain states.

While general Nav1.7 inhibitors have been shown to increase the action potential rheobase and reduce firing rates in human DRG neurons, indicating a reduction in excitability, specific detailed research findings regarding the functional efficacy of GX-629 in neuronal culture models of hyperexcitability were not identified in the reviewed literature. Functional data, such as IC50 values for Nav1.7 inhibition, are commonly reported for other aryl sulfonamide antagonists like GX-674, which demonstrates potent inhibition of human Nav1.7.

Co-Culture Systems for Intercellular Nav1.7 Research

Co-culture systems can provide a more complex in vitro environment to investigate intercellular communication influenced by Nav1.7 activity, such as interactions between neurons and glial cells, or between different types of sensory neurons. These systems can help elucidate the role of Nav1.7 in broader cellular networks involved in pain signaling or other physiological processes.

No specific detailed research findings or data tables pertaining to the functional efficacy of This compound in co-culture systems for intercellular Nav1.7 research were found in the reviewed scientific literature.

In Vivo Animal Models for Investigating Nav1.7 Inhibition

In vivo animal models are essential for evaluating the analgesic potential of Nav1.7 antagonists in living organisms and assessing their effects on pain-related behaviors. Rodent models are predominantly used, often designed to mimic human inflammatory or neuropathic pain conditions.

Rodent Models of Inflammatory Hypersensitivity

Inflammatory pain models, such as those induced by complete Freund's adjuvant (CFA) or carrageenan, are used to induce inflammation and subsequent mechanical or thermal hypersensitivity in rodents. These models are crucial for testing compounds that target inflammatory pain.

While other Nav1.7 inhibitors, such as the acyl sulfonamides GX-201 and GX-585, have demonstrated robust analgesic and anti-nociceptive activity in mouse models of inflammatory pain, no specific detailed research findings or data tables on the in vivo efficacy of This compound in rodent models of inflammatory hypersensitivity were identified in the reviewed literature.

Rodent Models of Neuropathic Hypersensitivity

Neuropathic pain models, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), are used to induce nerve damage and subsequent persistent hypersensitivity (allodynia and hyperalgesia). These models are critical for assessing the potential of compounds to treat neuropathic pain.

Similar to inflammatory models, while related Nav1.7 inhibitors like GX-201 and GX-585 have shown efficacy in mouse models of neuropathic pain, specific detailed research findings or data tables on the in vivo efficacy of This compound in rodent models of neuropathic hypersensitivity were not found in the reviewed scientific literature.

Genetic Rodent Models of Altered Nav1.7 Function (e.g., Knockout, Conditional Knockout, Gain-of-Function Mutants)

Genetic rodent models provide invaluable tools to understand the precise physiological role of Nav1.7 and to validate the therapeutic potential of Nav1.7 inhibition. These models include:

Global Nav1.7 knockout mice: These mice exhibit complete insensitivity to pain, mirroring the human CIP phenotype, although global deletion can be lethal due to effects on olfaction.

Conditional knockout (cKO) mice: These models allow for tissue-specific or inducible deletion of Nav1.7, circumventing developmental issues and enabling the study of Nav1.7's role in adult pain. Studies in adult-onset Nav1.7 cKO mice have shown robust insensitivity to pain for most modalities.

Gain-of-function mutants: These models carry mutations in Scn9a that mimic human pain disorders like IEM, exhibiting enhanced Nav1.7 activity and pain phenotypes.

The primary role of This compound in the scientific literature is in structural studies, specifically its co-crystallization with the Nav1.7 VSD4-NavAb channel. This structural work, particularly by Ahuja et al. (2015), used this compound (a bromide-substituted derivative) to confirm the binding mode of aryl sulfonamide antagonists like GX-936 to the Nav1.7 voltage-sensing domain IV (VSD4). This structural insight is crucial for understanding how these antagonists interact with the channel at an atomic level. However, no specific detailed research findings or data tables on the functional efficacy of This compound in genetic rodent models of altered Nav1.7 function were identified in the reviewed literature.

Summary of this compound's Preclinical Research Findings

Based on the available scientific literature, this compound's contribution to preclinical research on Nav1.7 primarily lies in its use as a tool for structural characterization. It has been instrumental in X-ray crystallography studies to elucidate the binding site and mechanism of action of aryl sulfonamide class Nav1.7 antagonists. Detailed functional efficacy data, including IC50 values, in vitro effects on neuronal hyperexcitability, or in vivo analgesic effects in various animal pain models, were not found specifically for this compound in the reviewed academic sources. Such functional data are, however, extensively reported for other structurally related Nav1.7 inhibitors from the "GX" series (e.g., GX-201, GX-585, GX-674, GX-936).

While voltage-gated sodium channel Nav1.7 is recognized as a significant target for pain therapy due to its predominant expression in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, and its association with inherited pain disorders , specific preclinical findings for a compound named "this compound" related to these mechanisms could not be identified. Research in this area often involves the investigation of various Nav1.7 inhibitors and their effects in animal models of pain .

Similarly, behavioral paradigms for assessing modulatory effects in animal models are well-established in pain research, including methods to dissociate the multidimensional pain experience in rodents, such as the place escape/avoidance paradigm (PEAP) or conditioned-place aversion (CPA) tests . Studies also investigate the excitability of spinal dorsal horn neurons, which integrate nociceptive signals in the central nervous system, and how this excitability is influenced by various factors and altered by peripheral injury . The modulation of neurotransmitter release, including dopamine, glutamate, and GABA, is a known area of research in neuroscience . Furthermore, the endogenous opioid and cannabinoid systems are well-documented for their roles in pain modulation and their interactions with various physiological processes .

However, despite extensive searches, specific research findings, detailed data, or mechanistic insights directly linking "this compound" to these areas of preclinical investigation were not found. Therefore, a detailed article structured around the provided outline for "this compound" cannot be generated based on currently available public information.

Compound Information

Structure Activity Relationship Sar Studies and Analog Development for Gx 629

Identification of Key Structural Motifs for Nav1.7 Potency and Selectivity

Structural studies, including co-crystal structures of NaV1.7/NaVAb chimera in complex with aryl sulfonamides like GX-936 (and implicitly GX-629), have provided profound insights into the binding site and key interactions governing potency and selectivity.

The primary binding site for these aryl sulfonamide inhibitors is located within the Voltage-Sensor Domain IV (VSD4) of the NaV1.7 channel. A critical interaction involves the anionic sulfonamide group of the inhibitor engaging the fourth arginine gating charge (R4) on the S4 segment of VSD4. This interaction is essential for trapping VSD4 in an activated conformation, which in turn stabilizes a non-conductive, inactivated state of the channel, leading to inhibition.

Specific residues within the NaV1.7 channel have been identified as crucial determinants of potency and selectivity. For instance, the R1608 residue in human NaV1.7 (corresponding to R4 on VSD-IV-S4) is critical for high-affinity binding of compounds like GX-674. A mutation of R1608 to alanine (B10760859) (R1608A) resulted in a substantial 2700-fold decrease in the activity of NaV1.7 for GX-674, underscoring its pivotal role. Furthermore, the YWxxV motif on the S2 segment has been implicated in contributing to selectivity.

The selectivity profile of aryl sulfonamides typically shows high selectivity against NaV1.5 (cardiac) and NaV1.1 (inhibitory neurons), and NaV1.4 (skeletal muscle). For example, GX-674 demonstrated approximately 100,000 times higher potency against NaV1.7 compared to NaV1.5. However, their selectivity over NaV1.2 and NaV1.6 can be lower. In contrast, some acyl sulfonamides have been characterized with very high selectivity over NaV1.2 and NaV1.6.

Another notable compound, GX-201, a potent and selective NaV1.7 blocker, exhibits an IC50 of 3.2 nM. It demonstrates 10-fold selectivity for NaV1.7 over NaV1.1, NaV1.2, and NaV1.6 channels. GX-201 also shows a prolonged residency time on the NaV1.7 channel, which is a desirable characteristic for sustained analgesic efficacy.

Table 1: Potency and Selectivity of Key NaV1.7 Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileKey Structural InteractionReference
GX-674NaV1.70.1>100,000x over NaV1.5Anionic sulfonamide with R1608 (R4)
GX-201NaV1.73.210x over NaV1.1, NaV1.2, NaV1.6Prolonged residency time
GX-936NaV1.740Binds VSD4, stabilizes inactivated stateAnionic sulfonamide with R4

Design and Synthesis of this compound Analogs for Enhanced Research Utility

The understanding derived from SAR studies of this compound and its related aryl sulfonamides provides a strong foundation for the rational design and synthesis of new analogs. The goal of such analog development is to enhance research utility by improving key properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles, without introducing undesirable off-target effects. Strategies include systematic modifications around the core sulfonamide scaffold, exploring different substituents on the aromatic rings, and varying the linker regions to optimize interactions with the VSD4 binding pocket. Scaffold hopping, where the core chemical structure is changed while retaining key pharmacophoric features, can also be employed to address liabilities like solubility or CYP inhibition, as seen in the development of other NaV1.7 inhibitors.

Computational Approaches in this compound Analog Design

Computational chemistry plays an increasingly vital role in modern drug discovery, complementing experimental SAR studies in the design and optimization of compounds like this compound analogs.

Molecular docking is extensively used to predict the preferred binding orientations (poses) of small molecules, such as this compound and its analogs, within the NaV1.7 VSD4 binding site. This allows for the visualization of critical interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces between the ligand and key channel residues like R4. Molecular dynamics (MD) simulations extend docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can reveal the stability of binding poses, conformational changes in the channel or ligand upon binding, and the energetic contributions of specific interactions, thereby refining the understanding of the structural determinants of potency and selectivity. These simulations can help explain observed SAR trends and guide the design of analogs with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structures of a series of compounds with their observed biological activities. For this compound analogs, QSAR models can be built using experimental data on NaV1.7 potency and selectivity, along with various calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties). These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing compounds with the most promising predicted profiles for synthesis and experimental validation. QSAR can significantly accelerate the optimization process by reducing the number of compounds that need to be synthesized and tested, focusing efforts on those most likely to possess desired properties.

Molecular Docking and Dynamics Simulations

Chemical Probe Development Based on this compound Scaffold

The this compound scaffold, owing to its demonstrated potency and selectivity for NaV1.7, represents an excellent starting point for the development of chemical probes. Chemical probes are highly selective, cell-active small molecules used to perturb biological systems and elucidate protein function in a controlled manner.

Developing chemical probes based on the this compound scaffold would involve further optimization to ensure high target engagement, exquisite selectivity over other NaV subtypes (especially NaV1.1, NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.8, NaV1.9), and appropriate physicochemical properties for cellular and potentially in vivo applications. Key considerations include cell permeability, metabolic stability, and the availability of structurally similar inactive control compounds to validate target-specific effects. Such probes would be invaluable tools for dissecting the precise physiological roles of NaV1.7 in various biological contexts, beyond its role in pain, and for validating NaV1.7 as a target in specific disease pathways.

Compound Information

Future Research Directions and Research Tool Applications of Gx 629

Elucidating Novel Biological Roles of Nav1.7 Using GX-629

Nav1.7 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, where it plays a critical role in pain perception and the transmission of nociceptive signals . Genetic evidence from human conditions like congenital insensitivity to pain (loss-of-function mutations) and inherited erythromelalgia (gain-of-function mutations) strongly supports its involvement in pain pathways . Beyond pain, Nav1.7 has also been implicated in cancer metastasis, influencing processes such as cell proliferation, migration, and invasion in various cancer types .

This compound, a bromide-substituted derivative of the aryl sulfonamide antagonist GX-936, has been instrumental in structural studies of Nav1.7 . Its co-crystallization with a Nav1.7 VSD4-NavAb chimera has provided high-resolution structural data, revealing the precise binding mode of this class of inhibitors within the voltage-sensing domain 4 (VSD4) of the channel . This structural understanding, derived from this compound, can serve as a foundation for exploring less understood biological functions of Nav1.7. For instance, Nav1.7 is also expressed in olfactory sensory neurons and specific regions of the central nervous system, including hypothalamic neurons . Future research utilizing this compound as a selective structural probe could help dissect the functional contributions of Nav1.7 in these non-pain-related contexts, potentially uncovering novel physiological or pathophysiological roles beyond its well-established involvement in nociception and cancer. By precisely defining the molecular interactions that modulate Nav1.7 activity, this compound can enable the design of experiments to probe the channel's role in diverse cellular processes and signaling pathways.

Advancements in Nav1.7 Research Methodologies Using this compound as a Chemical Probe

The application of this compound as a chemical probe has significantly advanced the understanding of Nav1.7 pharmacology and structural biology. The X-ray crystal structure of human Nav1.7 co-crystallized with GX-936 (of which this compound is a derivative) provided the first high-resolution structural data for a Nav1.7-inhibitor complex . This structure elucidated how aryl sulfonamide inhibitors interact with the fourth gating charge (R4) of VSDIV, defining an anion-binding pocket, a selectivity pocket, and a lipid-exposed pocket within the binding site .

This structural information, obtained through the use of compounds like this compound, is crucial for structure-based drug design efforts aimed at developing more selective Nav1.7 inhibitors . The methodology involving the VSD4-NavAb chimera, validated by co-crystallization with this compound, offers a robust platform for characterizing the binding of other Nav1.7-selective compounds . Future advancements in research methodologies can leverage this compound to:

Refine structural models: Utilize this compound in conjunction with cryo-electron microscopy (cryo-EM) to visualize Nav1.7 in different functional states or complexed with various modulators, providing a dynamic understanding of channel gating and ligand binding.

Develop high-throughput screening assays: Design assays that incorporate the specific binding characteristics revealed by this compound's interaction with VSD4, enabling more efficient identification of novel Nav1.7 modulators.

Investigate state-dependent inhibition: As aryl sulfonamides like this compound and GX-674 are known to bind to and stabilize the inactivated state of sodium channels, this compound can serve as a tool to further investigate the mechanisms of state-dependent inhibition, which is critical for developing drugs with improved selectivity and reduced off-target effects .

Exploration of Combination Research Strategies Involving this compound

Despite promising preclinical results, the translation of Nav1.7 inhibitors into successful clinical therapies has faced challenges, including issues related to drug selectivity, dosing, safety, and insufficient target occupancy . These difficulties highlight the need for exploring combination research strategies. This compound, as a well-characterized and structurally defined Nav1.7 modulator, can play a pivotal role in these investigations.

Future research could explore:

Multi-target pain management: Given that pain signaling involves multiple Nav subtypes (e.g., Nav1.7, Nav1.8, Nav1.9), combination therapies targeting several channels simultaneously might offer more robust and non-addictive analgesic effects . This compound could be combined with inhibitors of other Nav subtypes or other pain targets to achieve synergistic analgesia while potentially mitigating side effects associated with high-dose single-target approaches.

Enhanced anti-cancer strategies: Nav1.7 overexpression is observed in various cancers, and its inhibition can reduce cancer cell migration, invasion, and proliferation . Combination strategies could involve pairing this compound with existing chemotherapeutic agents or targeted therapies. This approach could aim to enhance anti-tumor efficacy, overcome drug resistance, or reduce the required dosage of individual agents, thereby minimizing toxicity.

Modulation of interacting pathways: Nav1.7 activity is known to interact with various signaling pathways, including those involving PKA, EGF/EGFR-ERK1/2, p38 MAPK, HGF/c-MET, and Rho GTPases . Combination research could investigate the combined effects of this compound with modulators of these pathways to achieve more comprehensive therapeutic outcomes, particularly in complex diseases like cancer where multiple pathways are dysregulated.

Development of Advanced In Vitro and In Vivo Models for Nav1.7 Research Based on this compound Insights

The structural and mechanistic insights gained from studies with this compound are invaluable for developing more advanced and physiologically relevant in vitro and in vivo models for Nav1.7 research. The detailed understanding of the Nav1.7 binding site provided by this compound and related compounds can guide the rational design of these models.

Advanced In Vitro Models:

Engineered Cell Lines: Insights from this compound can inform the engineering of cell lines expressing specific Nav1.7 constructs, including those with disease-relevant mutations (e.g., gain-of-function mutations associated with pain disorders) or chimeric channels that more accurately reflect the native channel's environment and interactions . This allows for precise studies of drug-channel interactions and functional consequences.

Organoid and 3D Culture Systems: Developing complex in vitro models such as dorsal root ganglion (DRG) organoids or cancer spheroids that recapitulate the cellular heterogeneity and microenvironment of native tissues. This compound can be used as a probe in these models to assess compound efficacy, selectivity, and mechanism of action in a more physiologically relevant context than traditional 2D cell cultures.

Advanced In Vivo Models:

Genetically Modified Animal Models: The understanding of how this compound interacts with Nav1.7 can facilitate the creation of novel transgenic animal models that express humanized Nav1.7 channels or specific gain-of-function mutations. These models can then be used to more accurately assess the in vivo efficacy and target engagement of novel Nav1.7 inhibitors, addressing some of the translational challenges observed in previous clinical trials .

Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Insights into this compound's binding characteristics can inform the development of more sophisticated PK/PD models. These models can help predict drug concentrations at the target site (e.g., DRG neurons) and correlate them with observed pharmacological effects, thereby improving the predictability of preclinical studies for human clinical outcomes .

Disease-Specific Animal Models: Utilizing this compound in animal models of specific pain conditions (e.g., neuropathic pain, inflammatory pain) or cancer metastasis to validate the models themselves and to test the efficacy of new therapeutic candidates. This can involve using this compound as a reference compound or as a tool to understand the contribution of Nav1.7 to the disease phenotype in these models.

These future research directions, leveraging the foundational insights provided by this compound, hold the potential to unlock new therapeutic avenues and overcome existing challenges in targeting Nav1.7 for various diseases.

Q & A

Q. How can researchers enhance the reproducibility of this compound-related findings?

  • Methodological Answer :
  • Open Science Practices : Publish protocols on protocols.io .
  • Reagent Validation : Use authenticated cell lines and report supplier LOT numbers.
  • Blinded Analysis : Separate data collection and interpretation teams.
    Collaborative multi-center studies further strengthen reliability .

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Reactant of Route 1
Reactant of Route 1
GX-629
Reactant of Route 2
Reactant of Route 2
GX-629

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